![molecular formula C22H28N2O B5804119 4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5804119.png)
4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide, also known as SNC 80, is a synthetic compound that belongs to the class of opioids. It is a highly selective agonist of the delta-opioid receptor and has been extensively studied for its potential therapeutic applications in the field of pain management and drug addiction.
Mécanisme D'action
4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide 80 exerts its pharmacological effects by binding to the delta-opioid receptor, which is primarily expressed in the nervous system. Activation of the delta-opioid receptor by 4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide 80 leads to the inhibition of neurotransmitter release, resulting in analgesia and other physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide 80 has a range of biochemical and physiological effects, including analgesia, antinociception, and locomotor activity. 4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide 80 has also been shown to have potential therapeutic applications in the treatment of drug addiction and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide 80 has several advantages for use in lab experiments, including its high selectivity for the delta-opioid receptor and its minimal affinity for other opioid receptors. However, 4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide 80 also has limitations, including its relatively short half-life and the potential for tolerance and dependence with long-term use.
Orientations Futures
There are several future directions for the study of 4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide 80, including the development of new analogs with improved pharmacological properties and the investigation of its potential therapeutic applications in the treatment of drug addiction and withdrawal symptoms. Further research is also needed to explore the molecular mechanisms underlying the pharmacological effects of 4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide 80 and to identify potential drug targets for the development of new analgesics with fewer side effects.
Méthodes De Synthèse
The synthesis of 4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide 80 involves a series of chemical reactions that start with the condensation of 4-(1-piperidinylmethyl)aniline with 4-isopropylbenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to a series of purification steps, including crystallization and chromatography, to obtain the final product in high purity.
Applications De Recherche Scientifique
4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide 80 has been extensively studied for its potential therapeutic applications in the field of pain management and drug addiction. Studies have shown that 4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide 80 is a highly selective agonist of the delta-opioid receptor and has minimal affinity for other opioid receptors, which makes it a promising candidate for the development of opioid-based analgesics with fewer side effects.
Propriétés
IUPAC Name |
N-[4-(piperidin-1-ylmethyl)phenyl]-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-17(2)19-8-10-20(11-9-19)22(25)23-21-12-6-18(7-13-21)16-24-14-4-3-5-15-24/h6-13,17H,3-5,14-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVISGCHNSPPWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(piperidin-1-ylmethyl)phenyl]-4-(propan-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

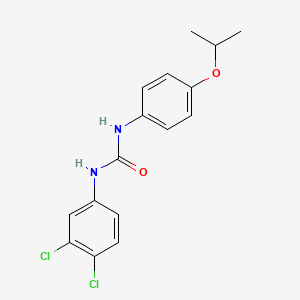
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5804044.png)
![N-(3-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5804049.png)
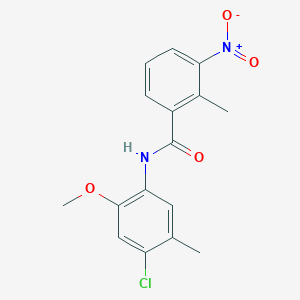
![1-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5804060.png)
![12H-dibenzo[d,g][1,3]dioxocin-12-one](/img/structure/B5804061.png)
![N-[4-(4-methyl-5-{[2-(2-naphthyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B5804067.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5804077.png)
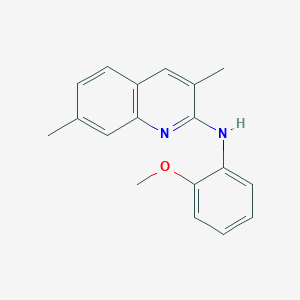
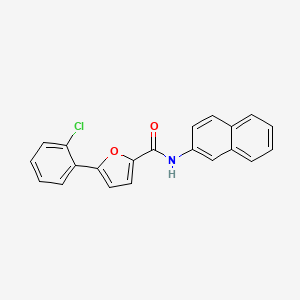
![N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5804095.png)
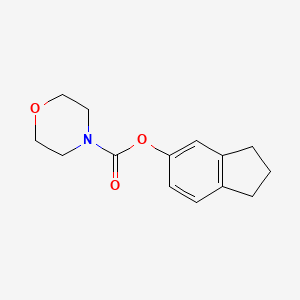
![3-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5804121.png)
![2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5804138.png)